3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide
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Overview
Description
3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[45]decane-8-carboxamide is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, which involves two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide typically involves multiple steps. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process . Another method includes a three-step synthesis route that affords pure products with high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been identified as a potential delta opioid receptor-selective agonist, which could be useful in pain management and other therapeutic areas.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action for 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a delta opioid receptor-selective agonist, it binds to the delta opioid receptors in the body, modulating pain signals and potentially providing analgesic effects . The exact molecular pathways involved in its action are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- GSK2850163 : ®-2-(3,4-Dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro[4.5]decane-7-carboxamide
Uniqueness
What sets 3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide apart from similar compounds is its specific difluoroethyl group, which may confer unique pharmacological properties and enhance its binding affinity to certain receptors.
Properties
Molecular Formula |
C12H17F2N3O4 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)-N-ethyl-2,4-dioxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxamide |
InChI |
InChI=1S/C12H17F2N3O4/c1-2-15-10(19)16-5-3-12(4-6-16)9(18)17(7-8(13)14)11(20)21-12/h8H,2-7H2,1H3,(H,15,19) |
InChI Key |
MHJXHOPMDHDSCR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCC2(CC1)C(=O)N(C(=O)O2)CC(F)F |
Origin of Product |
United States |
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